molecular formula C9H4BrF2NO2 B1417183 3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid CAS No. 1805480-98-1

3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid

Cat. No.: B1417183
CAS No.: 1805480-98-1
M. Wt: 276.03 g/mol
InChI Key: GWIJIRUTRJFTLZ-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core. This compound is primarily used in scientific research and chemical synthesis as an intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods and conditions can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the functional groups attached to the benzoic acid core .

Scientific Research Applications

3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, cyano, and difluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-cyano-2-(difluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-4-cyano-2-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-4(3-13)1-2-5(9(14)15)6(7)8(11)12/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIJIRUTRJFTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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